molecular formula C16H36NO4P B3318992 Diethyl-12-(o-hydroxylamine)dodecylphosphonate CAS No. 1049677-29-3

Diethyl-12-(o-hydroxylamine)dodecylphosphonate

Cat. No.: B3318992
CAS No.: 1049677-29-3
M. Wt: 337.43 g/mol
InChI Key: CHNCDPCHRSVSDK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-12-(o-hydroxylamine)dodecylphosphonate typically involves the reaction of diethyl phosphonate with 12-bromododecane followed by the introduction of the hydroxylamine group. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl-12-(o-hydroxylamine)dodecylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: The reaction with carbonyl compounds typically requires mild acidic or basic conditions to facilitate the formation of imine ligation products.

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and imine ligation products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl-12-(o-hydroxylamine)dodecylphosphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diethyl-12-(o-hydroxylamine)dodecylphosphonate involves its reactivity with carbonyl functions to form imine ligation products. This reaction is facilitated by the nucleophilic attack of the hydroxylamine group on the carbonyl carbon, leading to the formation of a stable imine bond. The molecular targets and pathways involved in this reaction are primarily related to the carbonyl compounds it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl-12-(o-hydroxylamine)dodecylphosphonate is unique due to its specific reactivity with carbonyl functions to form imine ligation products, which is not commonly observed in other similar compounds. This unique reactivity makes it valuable in specialized applications in organic synthesis and biochemical research .

Properties

IUPAC Name

O-(12-diethoxyphosphoryldodecyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36NO4P/c1-3-20-22(18,21-4-2)16-14-12-10-8-6-5-7-9-11-13-15-19-17/h3-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNCDPCHRSVSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCCCCON)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262433
Record name Diethyl P-[12-(aminooxy)dodecyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049677-29-3
Record name Diethyl P-[12-(aminooxy)dodecyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049677-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl P-[12-(aminooxy)dodecyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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